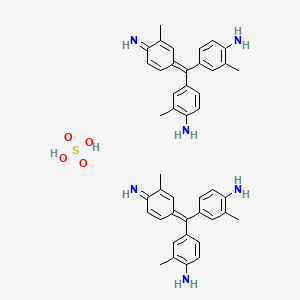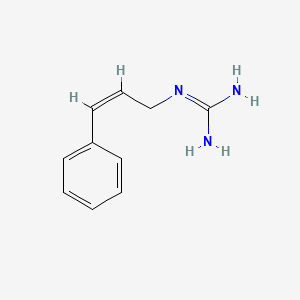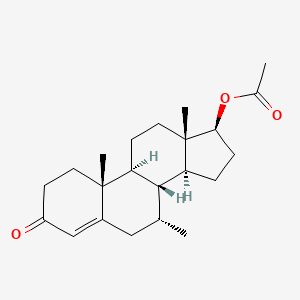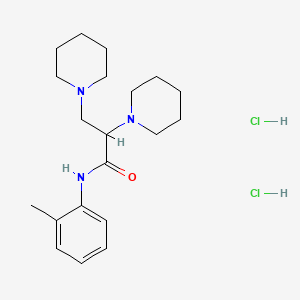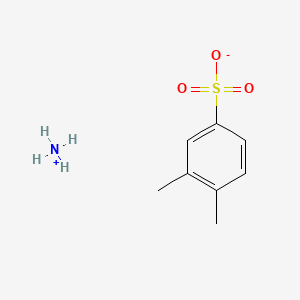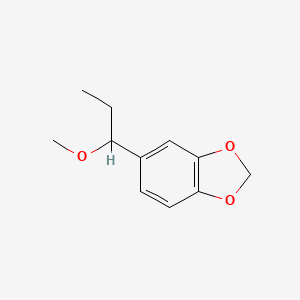
1'-Methoxy-2',3'-dihydrosafrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Methoxy-2’,3’-dihydrosafrole is an organic compound with the molecular formula C11H14O3. It is a derivative of safrole, a naturally occurring phenylpropene found in sassafras oil.
Vorbereitungsmethoden
The synthesis of 1’-Methoxy-2’,3’-dihydrosafrole typically involves the methoxylation of safrole. One common method is the reaction of safrole with methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. This process results in the formation of 1’-Methoxy-2’,3’-dihydrosafrole through the substitution of the hydroxyl group with a methoxy group .
Industrial production methods may involve more advanced techniques, such as catalytic hydrogenation and selective oxidation, to achieve higher yields and purity. These methods are designed to optimize reaction conditions and minimize by-products .
Analyse Chemischer Reaktionen
1’-Methoxy-2’,3’-dihydrosafrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
1’-Methoxy-2’,3’-dihydrosafrole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1’-Methoxy-2’,3’-dihydrosafrole involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic activation to form reactive intermediates, which can interact with cellular macromolecules, leading to various biological effects. These effects may include enzyme inhibition, DNA adduct formation, and modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1’-Methoxy-2’,3’-dihydrosafrole can be compared with other similar compounds, such as safrole, 1’-hydroxysafrole, and 1’-acetoxysafrole. While safrole is the parent compound, 1’-Methoxy-2’,3’-dihydrosafrole is unique due to the presence of the methoxy group, which imparts different chemical and biological properties. For example, 1’-hydroxysafrole is more hepatotoxic and hepatocarcinogenic compared to 1’-Methoxy-2’,3’-dihydrosafrole .
Similar compounds include:
- Safrole
- 1’-Hydroxysafrole
- 1’-Acetoxysafrole
Eigenschaften
CAS-Nummer |
73455-03-5 |
|---|---|
Molekularformel |
C11H14O3 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
5-(1-methoxypropyl)-1,3-benzodioxole |
InChI |
InChI=1S/C11H14O3/c1-3-9(12-2)8-4-5-10-11(6-8)14-7-13-10/h4-6,9H,3,7H2,1-2H3 |
InChI-Schlüssel |
PBFANQACQQLPPK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC2=C(C=C1)OCO2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


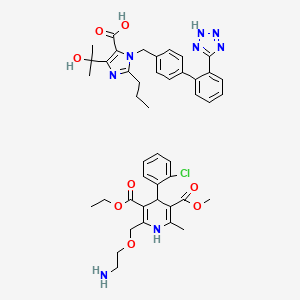
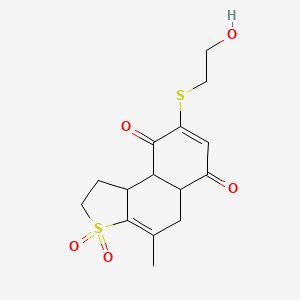
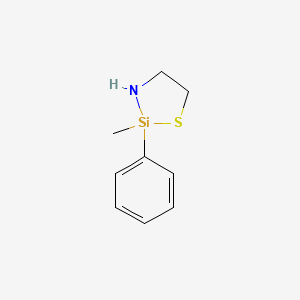
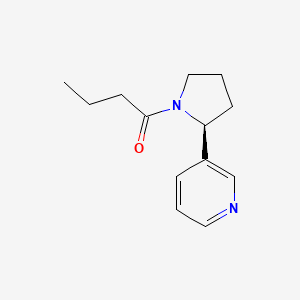
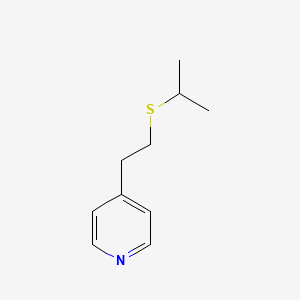
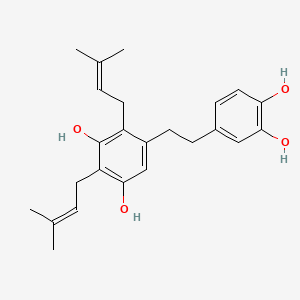

![4-[(4-Chloro-2-nitrophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B12704677.png)
